(2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile
Overview
Description
(2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce additional fluorine or other halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-[2-chloro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile
- (2E)-2-(4-bromophenyl)-3-[2-bromo-4-(piperidin-1-yl)phenyl]prop-2-enenitrile
Uniqueness
The presence of fluorine atoms in (2E)-2-(4-fluorophenyl)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enenitrile imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(2-fluoro-4-piperidin-1-ylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2/c21-18-7-4-15(5-8-18)17(14-23)12-16-6-9-19(13-20(16)22)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQLPKYEIIQGDQ-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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